sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate
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Overview
Description
YCT529 is a chemical compound that has garnered significant attention due to its potential as a non-hormonal male contraceptive. It acts as a potent and selective antagonist of the retinoic acid receptor alpha, a protein that plays a crucial role in cell growth, differentiation, and embryonic development .
Preparation Methods
The synthesis of YCT529 involves several steps, starting with the preparation of the core structure, which includes a chromenyl and pyrrolyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are still under development, but they aim to optimize the yield and purity of the compound while minimizing the environmental impact .
Chemical Reactions Analysis
YCT529 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. Common reagents used in these reactions include organic acids, bases, and various catalysts. The major products formed from these reactions are derivatives of YCT529 that retain the core structure but have different functional groups attached .
Scientific Research Applications
YCT529 has been extensively studied for its potential use in male contraception. Preclinical studies have shown that it can effectively reduce sperm production in male mice by inhibiting the retinoic acid receptor alpha, without causing significant side effects. This makes it a promising candidate for a non-hormonal male contraceptive pill . Additionally, YCT529’s selective inhibition of retinoic acid receptor alpha makes it a valuable tool for studying the role of this receptor in various biological processes .
Mechanism of Action
The mechanism of action of YCT529 involves its binding to the retinoic acid receptor alpha, thereby blocking the receptor’s interaction with retinoic acid. This inhibition prevents the receptor from activating the transcription of genes involved in sperm production, leading to a significant reduction in sperm count. The molecular targets and pathways involved include the retinoic acid signaling pathway, which is essential for the regulation of cell growth and differentiation .
Comparison with Similar Compounds
YCT529 is unique in its selective inhibition of the retinoic acid receptor alpha, which distinguishes it from other compounds that target the entire family of retinoic acid receptors. Similar compounds include Adjudin, CDD-2807, Dimethandrolone undecanoate, JQ1, and TDI-11861. These compounds also aim to reduce sperm production but often have broader targets and may cause more side effects .
Properties
Molecular Formula |
C29H24NNaO3 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C29H25NO3.Na/c1-18-4-6-19(7-5-18)24-17-29(2,3)33-27-15-12-22(16-23(24)27)26-14-13-25(30-26)20-8-10-21(11-9-20)28(31)32;/h4-17,30H,1-3H3,(H,31,32);/q;+1/p-1 |
InChI Key |
NNFWFHLHNJSJTH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)[O-])(C)C.[Na+] |
Origin of Product |
United States |
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